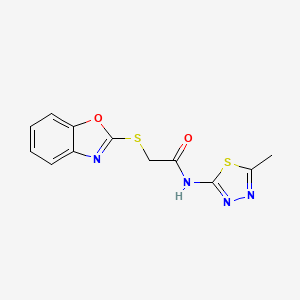

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c1-7-15-16-11(20-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)18-12/h2-5H,6H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJVIMXCOBWIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a unique combination of benzoxazole and thiadiazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula: C14H14N4O2S2

- Molecular Weight: 334.42 g/mol

- CAS Number: 892709-86-3

- Structure: The compound consists of a benzoxazole ring linked to a thiadiazole ring via a sulfanyl group.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the sulfanyl group may facilitate binding to metal ions or other biomolecules, influencing enzyme activity and cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising results against various cancer cell lines:

The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, with specific interactions observed with CDK9 and STAT3 pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities:

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 3.125 | |

| Antifungal | Candida albicans | Varies |

These activities are attributed to the inhibition of cell wall synthesis and disruption of cellular membranes.

Antioxidant Activity

The antioxidant potential of this compound is also notable. Studies suggest that the benzoxazole and thiadiazole rings contribute to free radical scavenging activities:

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | Significant inhibition | |

| ABTS Assay | High radical scavenging rate |

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on MCF-7 Cells : A recent study demonstrated that derivatives exhibiting IC50 values as low as 0.28 µM can effectively inhibit proliferation in breast cancer cells while showing minimal toxicity towards normal cells .

- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines, revealing a structure–activity relationship that highlights the importance of substituents on the thiadiazole ring for enhanced biological activity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Physical Properties

Key Observations :

- Substituent Influence on Melting Points : Benzoxazole derivatives with bulky substituents (e.g., 4-trifluoromethylphenyl in 5l) exhibit higher melting points (>260°C), likely due to enhanced molecular rigidity and intermolecular interactions . In contrast, compounds with smaller groups (e.g., o-tolyl in 5m) melt at lower temperatures (~217°C).

- Thiadiazole Modifications : Replacement of the 5-methyl group in the target compound with ethylthio (as in 5g) or benzylthio (as in 5h from ) alters solubility and crystallinity, reflected in yield variations (78–88%) .

Key Insights :

- Anticancer Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro or chloro in ) show potent Akt inhibition, a pathway critical in glioma progression. The target compound’s benzoxazole-thiadiazole hybrid may similarly target kinase pathways .

- Antimicrobial Activity: Compounds like 5d from demonstrate that thiadiazole-thiadiazinan hybrids disrupt microbial enzymes via thiol interactions.

Molecular and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Analogues

Notable Trends:

- Aromatic Proton Shifts : Benzoxazole-containing compounds (e.g., 5l) exhibit downfield shifts (~8.41 ppm) for thiadiazole protons, distinct from benzothiazole derivatives (e.g., 4g at 8.12 ppm) .

- Mass Spectrometry : HRMS data confirm molecular integrity, with deviations <0.05% between calculated and observed values, underscoring synthetic precision .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Key factors include temperature control (e.g., reflux in ethanol at 78°C), solvent selection (polar aprotic solvents like DMF), and reaction time (4–6 hours). Monitoring via TLC (chloroform:methanol 7:3) ensures reaction completion. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol-water) achieves >95% purity .

Q. What spectroscopic techniques are most effective for structural confirmation?

Use ¹H/¹³C NMR to assign protons and carbons, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Elemental analysis validates stoichiometry .

Q. How should stability and storage conditions be optimized?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions to minimize hydrolysis of the thioether (–S–) and amide bonds .

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity against MCF-7 and A549 cell lines?

Introduce substituents at the benzoxazole (e.g., electron-withdrawing groups) and thiadiazole (e.g., methyl or ethyl) rings. Compare IC₅₀ values (e.g., compound 4y in : IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ for A549). Use QSAR models to correlate lipophilicity (logP) with membrane permeability .

Q. What experimental approaches resolve contradictions in biological activity between in vitro and in vivo models?

Cross-validate using orthogonal assays (MTT vs. clonogenic survival). Assess pharmacokinetics (bioavailability, metabolic stability via liver microsomes) and perform proteomic profiling to identify off-target interactions .

Q. Which computational methods predict binding modes with targets like aromatase?

Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3EQM) and validate with MD simulations (AMBER). Mutagenesis studies (e.g., His480Ala in aromatase) confirm critical binding residues .

Q. How does crystallographic data inform structural optimization?

Analyze bond angles/distances (e.g., thiadiazole S–N–C geometry) from single-crystal XRD. Compare with similar compounds (e.g., ’s thiadiazole derivatives) to identify steric or electronic effects on activity .

Q. What mechanistic studies validate enzyme inhibition?

Conduct kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔH, ΔS) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF/Ethanol | |

| Temperature | 78°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Purification | Column chromatography |

Q. Table 2: Biological Activity Comparison

| Derivative | IC₅₀ (MCF-7, mmol L⁻¹) | Key Substituent |

|---|---|---|

| Parent Compound | 0.084 ± 0.020 | –CH₃ (thiadiazole) |

| 4y () | 0.034 ± 0.008 | –C₂H₅ (thiadiazole) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.